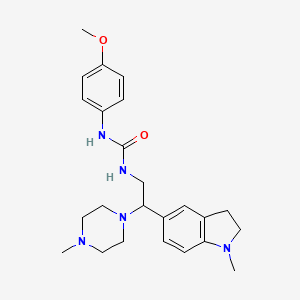

1-(4-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(4-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a synthetic molecule that may be related to various pharmacological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with methoxyphenyl and indole moieties have been synthesized and evaluated for their biological activities. For instance, a compound with a methoxyphenyl group has been studied for its antitumor activities and interactions with CDK4 protein . Additionally, methoxyphenyl derivatives have been analyzed in the context of urinary metabolites, indicating their potential relevance in biological systems .

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including the formation of the core structure followed by the introduction of various substituents. For example, the synthesis of 1-arylpyrazoles as σ(1) receptor antagonists includes the attachment of a basic amine to the pyrazole core, which is crucial for activity . Similarly, the synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea involves techniques such as NMR, ESI-MS, and single-crystal X-ray diffraction to characterize the structure . These methods could be applicable to the synthesis and analysis of 1-(4-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea.

Molecular Structure Analysis

The molecular structure of compounds with similar features has been determined using advanced techniques. For instance, the crystal structure of a related compound was elucidated using single-crystal X-ray diffraction, which provided detailed information about the molecular geometry and conformation . This type of analysis is essential for understanding the interactions of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. The presence of a methoxy group, for example, can affect the electron distribution within the molecule and thus its reactivity . The urea moiety is another functional group that can participate in hydrogen bonding and other interactions, which may be relevant in the context of biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and melting point, are determined by their molecular structure. The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are also critical for the potential therapeutic application of such molecules. For example, the compound S1RA was selected as a clinical candidate due to its good physicochemical, safety, and ADME properties . These properties would need to be thoroughly investigated for 1-(4-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea to assess its suitability as a drug candidate.

Aplicaciones Científicas De Investigación

Behavioral Pharmacology and Antidepressant Potential

Compounds similar to the one have been evaluated for their pharmacological properties, particularly in the context of neurological and psychological disorders. For instance, the behavioral pharmacology of AR-A000002, a novel, selective 5-HT1B antagonist, has been explored for its anxiolytic and antidepressant potential. Such studies suggest the utility of related compounds in treating anxiety and affective disorders (T. Hudzik et al., 2003).

DNA Interaction and Molecular Biology

Research has shown that derivatives similar to 1-(4-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea, such as Hoechst 33258 and its analogues, strongly bind to the minor groove of double-stranded DNA with specificity for AT-rich sequences. This binding property is exploited in cellular biology for DNA staining, facilitating the analysis of chromosomal structures and functions (U. Issar & R. Kakkar, 2013).

Urea Biosensors and Environmental Monitoring

Compounds containing the urea functionality have been used to develop biosensors for detecting urea concentrations in various contexts, including medical diagnostics and environmental monitoring. These biosensors employ enzymes like urease as bioreceptor elements, showcasing the relevance of urea derivatives in biotechnology (S. Botewad et al., 2021).

Blood Compatibility and Biomedical Applications

The examination of polymers related to 1-(4-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea, specifically in the context of their interaction with biological fluids, has revealed insights into blood compatibility mechanisms. Studies have identified unique water structures associated with certain polymers, influencing their compatibility with blood and highlighting the potential for medical device coatings (Masaru Tanaka & A. Mochizuki, 2010).

Chemokine Receptor Antagonism

Research on small molecule antagonists for chemokine receptors, such as CCR3, which are implicated in allergic diseases, suggests a potential research avenue for compounds with similar structures. These antagonists are studied for their ability to inhibit receptor activity, providing a foundation for developing treatments for asthma, atopic dermatitis, and allergic rhinitis (Lianne I Willems & A. IJzerman, 2009).

Propiedades

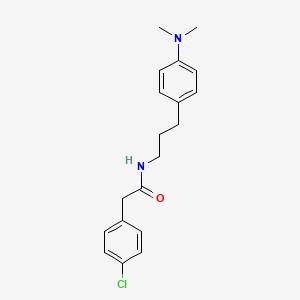

IUPAC Name |

1-(4-methoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O2/c1-27-12-14-29(15-13-27)23(18-4-9-22-19(16-18)10-11-28(22)2)17-25-24(30)26-20-5-7-21(31-3)8-6-20/h4-9,16,23H,10-15,17H2,1-3H3,(H2,25,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRUJDYGEYGYQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)NC2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyanocyclopentyl)-2-[(2R,4R)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2524246.png)

![2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2524248.png)

![2-[(3,4-dimethoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2524253.png)

![2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2524254.png)

![5-chloro-2-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2524262.png)

![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2524264.png)